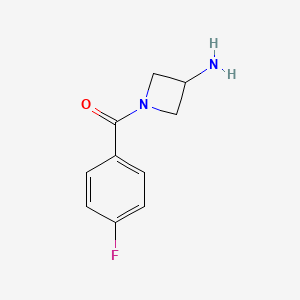

1-(4-Fluorobenzoyl)azetidin-3-amine

Vue d'ensemble

Description

1-(4-Fluorobenzoyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluorobenzoyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)azetidin-3-amine typically involves the reaction of 4-fluorobenzoyl chloride with azetidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of automated systems can enhance reproducibility and reduce production costs .

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorobenzoyl group enables electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution .

Coupling Reactions

The amine group participates in cross-coupling and amide-bond formation .

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

-

Example : Reaction with arylboronic acids yields biaryl derivatives (e.g., 1-(4-fluorobenzoyl)-3-(4-methylphenyl)azetidin-3-amine) .

Amide Formation

-

Reagents : Carboxylic acids (EDC/HOBt), anhydrides, or acyl chlorides.

-

Outcomes : Stable amides with enhanced solubility (e.g., 1-(4-fluorobenzoyl)-3-(benzamido)azetidine) .

Ring-Expansion Reactions

The azetidine ring undergoes strain-driven expansion under acidic or thermal conditions :

Reductive Amination

The primary amine reacts with ketones/aldehydes under reductive conditions :

-

Reagents : NaBH₃CN or H₂/Pd-C.

-

Example : Reaction with formaldehyde yields N-methylated derivatives (1-(4-fluorobenzoyl)-3-(methylamino)azetidine).

Biological Activity Modulation

Derivatives of 1-(4-fluorobenzoyl)azetidin-3-amine exhibit pharmacological potential:

Comparative Reactivity

Substituents on the benzoyl group significantly alter reactivity:

Computational Insights

DFT studies (M06-2X/6-31G(d,p)) reveal:

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorobenzoyl)azetidin-3-amine is C₁₀H₁₁FN₂O, featuring an azetidine ring and a fluorobenzoyl group. The unique structure enhances its reactivity and potential biological activity, making it a valuable compound in research.

Scientific Research Applications

This compound has diverse applications in several fields:

1. Medicinal Chemistry

- Drug Discovery : The compound is explored for its potential as a drug candidate due to its unique chemical properties. Its interaction with specific biological targets may lead to the development of novel therapeutic agents.

- Anticancer Activity : Research indicates that this compound can inhibit tubulin polymerization, leading to G2/M cell cycle arrest in cancer cell lines, suggesting its potential as an anti-cancer agent.

2. Biological Studies

- Enzyme Interaction : The fluorobenzoyl group enhances binding affinity to enzymes, potentially modulating their activity. This characteristic is critical for studying metabolic pathways and enzyme interactions.

- Antimicrobial Properties : Similar compounds have demonstrated potent activity against pathogens like Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications in infectious diseases.

3. Industrial Applications

- Synthesis of Advanced Materials : The compound serves as a building block for the synthesis of more complex molecules and polymers, which are essential in developing advanced materials and coatings.

Data Table: Interaction with Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Metabolic enzymes | Inhibition | Alters catalytic function |

| Receptors | Modulation | Influences signaling pathways |

| Transport proteins | Binding | Affects cellular distribution |

Case Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various pathogens, supporting its exploration as a treatment option for infectious diseases.

- Cancer Research : In cell line studies, this compound showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The fluorobenzoyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Azetidine: A simpler four-membered nitrogen-containing ring without the fluorobenzoyl group.

Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity

Uniqueness: 1-(4-Fluorobenzoyl)azetidin-3-amine stands out due to the presence of the fluorobenzoyl group, which imparts unique electronic and steric properties.

Activité Biologique

1-(4-Fluorobenzoyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and involvement in metabolic pathways, supported by data tables and relevant research findings.

This compound exhibits a unique ability to interact with various enzymes and proteins, primarily due to its fluorobenzoyl group. This moiety enhances the compound's binding affinity to specific enzyme active sites, potentially inhibiting or modulating their activity. The azetidine ring's strained nature allows for unique interactions that can affect protein conformation and function.

Table 1: Interaction with Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Metabolic enzymes | Inhibition | Alters catalytic function |

| Receptors | Modulation | Influences signaling pathways |

| Transport proteins | Binding | Affects cellular distribution |

Cellular Effects

The compound has been shown to influence various cellular processes, including:

- Cell Signaling : It modulates signaling pathways that lead to changes in gene expression and cellular metabolism.

- Proliferation and Differentiation : The interaction with cell surface receptors can impact cell proliferation and differentiation processes.

- Apoptosis : It may induce apoptosis through its effects on mitochondrial function, altering energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action for this compound involves:

- Binding Interactions : The fluorobenzoyl group facilitates binding to enzyme active sites, inhibiting their catalytic activity.

- Conformational Changes : The azetidine ring induces conformational changes in proteins, affecting their function and leading to downstream effects on gene expression .

Metabolic Pathways

This compound participates in various metabolic pathways by interacting with key enzymes that regulate metabolic flux. Its ability to alter enzyme activity can lead to significant changes in metabolite levels within cells, impacting overall cellular metabolism.

Table 2: Metabolic Pathway Interactions

| Pathway | Key Enzymes Involved | Effect of this compound |

|---|---|---|

| Glycolysis | Hexokinase | Inhibition of glucose phosphorylation |

| Krebs Cycle | Citrate synthase | Modulation of citrate levels |

| Fatty Acid Metabolism | Acyl-CoA synthetase | Altered fatty acid synthesis |

Case Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antimicrobial Activity : In a study evaluating azetidine derivatives, compounds similar to this compound showed potent activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications in infectious diseases .

- Cancer Research : The compound has been implicated in cancer studies where it demonstrated the ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines. This suggests its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-Fluorobenzoyl)azetidin-3-amine with high yield and purity?

To achieve high yield and purity, the synthesis typically involves coupling 4-fluorobenzoic acid derivatives with azetidin-3-amine precursors under controlled conditions. Key steps include:

- Acylation : Reacting azetidin-3-amine with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/DCM to isolate the product. Purity can be verified via HPLC or NMR spectroscopy .

- Solvent Optimization : Refluxing in aprotic solvents (e.g., DMF or acetonitrile) improves reaction rates and reduces by-products .

Q. How can spectroscopic methods (NMR, IR) confirm the structural identity of this compound?

- ¹H/¹³C NMR : The fluorobenzoyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm (doublets due to coupling with fluorine), while the azetidine ring protons appear as multiplet signals between δ 3.5–4.5 ppm. The amine proton (NH₂) is typically observed at δ 2.5–3.0 ppm .

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹ confirm the amide bond and primary amine group, respectively .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) reveals bond lengths, angles, and conformations. For example, the carbonyl bond length (C=O) should be ~1.22 Å, and the fluorophenyl ring exhibits planarity with slight distortion due to fluorine’s electronegativity .

- DFT Calculations : Quantum chemical modeling (e.g., Gaussian or ORCA) predicts electronic properties, such as electrostatic potential maps, to validate experimental data and identify reactive sites .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like kinases or GPCRs. The fluorobenzoyl group may engage in hydrophobic interactions, while the azetidine amine participates in hydrogen bonding .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like MOE or Phase to guide structure-activity relationship (SAR) studies .

Q. How can researchers address contradictory data in solubility or stability studies of this compound?

- Solubility Profiling : Use differential scanning calorimetry (DSC) to assess polymorphic forms and solubility in buffered solutions (pH 1–7.4). Contradictions may arise from crystallinity or hydrate formation .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis or oxidation products. Discrepancies often stem from impurities or solvent residues .

Q. Methodological Challenges

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent moisture absorption and oxidation .

- Safety Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards) and ensure proper ventilation to avoid inhalation (H335) .

Q. How can researchers optimize reaction scalability while minimizing by-product formation?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions in large-scale synthesis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acylation efficiency and selectivity .

Q. Data Interpretation and Reporting

Q. How should researchers document and validate spectral data for publication?

- Reproducibility : Report NMR shifts with reference to TMS or solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm) and provide raw data in supplementary materials .

- Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using B3LYP/6-31G* basis sets) to confirm assignments .

Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?

- Nonlinear Regression : Fit dose-response curves (e.g., IC₅₀ values) using GraphPad Prism or R packages (drc) with four-parameter logistic models .

- ANOVA/Tukey Tests : Compare mean differences in toxicity assays (e.g., MTT) across multiple concentrations or cell lines .

Q. Emerging Research Directions

Q. What unexplored applications exist for this compound in medicinal chemistry?

- PROTAC Development : Explore its use as a linker in proteolysis-targeting chimeras (PROTACs) due to the azetidine’s rigidity and fluorobenzoyl’s bioavailability .

- Antimicrobial Agents : Screen against multidrug-resistant bacteria (e.g., MRSA) using microbroth dilution assays (CLSI guidelines) .

Propriétés

IUPAC Name |

(3-aminoazetidin-1-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPKGUJKKSKNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.